Nadide

描述

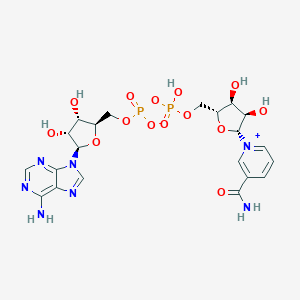

Nadide, chemically known as nicotinamide adenine dinucleotide (NAD) in its oxidized form (NAD⁺) or reduced form (NADH), is a critical coenzyme involved in redox reactions across metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . Structurally, it consists of two nucleotides—adenine and nicotinamide—linked by phosphate groups, with the chemical formula C₂₁H₂₇N₇O₁₄P₂ and SMILES notation C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N .

This compound is commercially available as a white powder (e.g., American Elements’ product) and is utilized in pharmaceuticals, cosmetics (e.g., anti-aging shampoos), and research . Therapeutically, it has been investigated for neurodegenerative diseases (Parkinson’s and Alzheimer’s) and cardiovascular disorders .

准备方法

Synthetic Routes and Reaction Conditions

Nadide can be synthesized through several methods. One common synthetic route involves the condensation of nicotinamide mononucleotide with adenosine monophosphate. This reaction typically requires the presence of pyrophosphate as a coupling agent and is carried out under mild conditions to prevent the degradation of the sensitive intermediates .

Industrial Production Methods

In industrial settings, this compound is often produced using microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the coenzyme, which is then extracted and purified. This method is preferred due to its cost-effectiveness and scalability .

化学反应分析

Redox Reactions: Core Electron Transfer Mechanism

NAD⁺ functions as an electron carrier, cycling between its oxidized (NAD⁺) and reduced (NADH) forms. The fundamental redox reaction is:Here, RH₂ represents a reduced substrate (e.g., glucose, lactate), which donates two hydrogen atoms (one hydride ion and one proton) to NAD⁺. This reaction is reversible, enabling continuous metabolic flux .

Key Characteristics:

- Midpoint Potential : −0.32 V for the NAD⁺/NADH redox pair, classifying NADH as a moderate reducing agent .

- Structural Basis : Electron transfer occurs at the nicotinamide ring, where the hydride ion binds to the C4 position, altering the ring’s aromaticity .

Enzymatic Reactions: Substrate-Specific Interactions

NAD⁺ participates in diverse enzymatic pathways, acting as a cofactor for dehydrogenases, oxidoreductases, and sirtuins.

Notable Features :

- Dehydrogenases : Catalyze substrate oxidation while reducing NAD⁺ to NADH .

- Sirtuins : NAD⁺-dependent deacetylases regulating aging and stress responses .

Comparative Analysis of NAD⁺ and Structurally Similar Compounds

| Compound | Structure | Redox Role | Unique Features |

|---|---|---|---|

| NAD⁺ | Nicotinamide + Adenine | Primary electron carrier | Substrate for PARP1, CD38 |

| FAD (Flavin Adenine Dinucleotide) | Riboflavin + Adenine | Electron transport in ETC | Binds covalently to enzymes (flavoproteins) |

| NMN (Nicotinamide Mononucleotide) | Nicotinamide + Ribose | NAD⁺ precursor | Key intermediate in salvage pathway |

| ATP | Adenine + Ribose + Phosphates | Energy currency | Hydrolysis drives energetically unfavorable reactions |

Recent Advances in NAD⁺-Driven Reactions

- Computational Modeling : Machine learning optimizes reaction conditions for NAD⁺-dependent syntheses, such as azetidine formation via photocatalysis .

- Kinetic Studies : Advanced techniques like stopped-flow spectroscopy quantify NAD⁺/NADH turnover rates in enzymatic cascades .

Critical Challenges and Research Gaps

科学研究应用

Biochemical Applications

Nadide plays a crucial role in cellular metabolism, particularly in redox reactions. It functions as an electron carrier, cycling between its oxidized form (NAD) and reduced form (NADH). This duality allows it to participate in various enzymatic processes essential for cellular function.

Key Biochemical Functions

- Electron Carrier : this compound accepts electrons during metabolic reactions, facilitating energy production through ATP synthesis.

- Redox Reactions : It undergoes reversible oxidation and reduction, enabling the transfer of electrons between molecules.

- Metabolic Pathways : this compound is integral to numerous metabolic pathways, including glycolysis and the citric acid cycle.

Therapeutic Applications

Research indicates that this compound's levels decrease with age, which may contribute to age-related diseases. Supplementation with this compound has shown potential in rejuvenating cellular functions and improving metabolic health.

Case Studies

- Age-Related Diseases : Studies suggest that restoring NAD levels can ameliorate conditions such as neurodegenerative diseases and metabolic disorders.

- Cellular Rejuvenation : Animal model studies demonstrate that NAD supplementation can enhance mitochondrial function and promote longevity.

Industrial Applications

This compound's unique properties also make it suitable for various industrial applications, particularly in the development of pharmaceuticals and biochemicals.

Industrial Uses

- Pharmaceutical Development : this compound is utilized in drug formulations due to its role as a coenzyme in biochemical reactions.

- Agricultural Chemicals : It is explored for use in fertilizers and pesticides, enhancing nutrient uptake and plant growth.

Comparative Analysis with Related Compounds

To better understand this compound's unique characteristics, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Nicotinamide Mononucleotide (NMN) | Contains nicotinamide | Precursor to NAD; involved in nucleotide synthesis |

| Nicotinic Acid | Contains pyridine ring | Precursor for NAD synthesis; involved in metabolism |

| Flavin Adenine Dinucleotide (FAD) | Contains riboflavin | Functions similarly but primarily in redox reactions |

| Adenosine Triphosphate (ATP) | Contains adenosine | Main energy currency of the cell; different function |

作用机制

Nadide exerts its effects by acting as an electron carrier in redox reactions. It accepts electrons during the oxidation of substrates and donates them during the reduction of other molecules. This electron transfer is vital for the production of adenosine triphosphate (ATP) in cellular respiration. This compound also serves as a substrate for enzymes involved in post-translational modifications, such as ADP-ribosylation .

相似化合物的比较

Structural and Functional Comparison with NAD⁺/NADH

Nadide’s redox functionality distinguishes it from related compounds:

- NAD⁺ vs. NADH: NAD⁺ acts as an electron acceptor (oxidized form), while NADH serves as an electron donor (reduced form). This compound, often marketed as NADH, bridges these roles in therapeutic contexts .

- Synthetic Analogues :

- DB02732 : A this compound analogue identified in virtual screening studies, sharing biochemical relevance but lacking NAD⁺’s broad enzymatic roles .

- Cangrelor : An ATP analogue targeting P2Y12 receptors, distinct from this compound’s coenzyme activity but similarly repurposed for COVID-19 due to anti-thrombotic effects .

Stability and Binding Affinity

Molecular dynamics simulations reveal:

- RMSD Analysis : this compound exhibits superior stability (<2.4 Å over 100 ns) compared to Denufosol (2.2 Å) and Cangrelor (1.9 Å) when bound to SARS-CoV-2 Mpro .

- Hydrogen Bond Interactions : this compound forms stable hydrogen bonds with Mpro residues (Thr24, His41, Gly143, His164) at 25–35% occupancy and maintains 100% interaction with Glu166 .

Data Tables and Research Findings

Table 1: Binding Parameters of this compound and Analogues

| Compound | RMSD (Å) | RMSF (Å) | ∆G (kcal/mol) | Key Residues Interacted |

|---|---|---|---|---|

| This compound | 1.6–2.4 | <2.4 | -10.73 | Glu166, His41, Thr24 |

| Denufosol | ~2.2 | Variable | N/A | Loop regions |

| Cangrelor | ~1.9 | <2.4 | N/A | Catalytic pocket |

Data sourced from molecular simulations and docking studies .

Table 2: Therapeutic Comparison in Disease Models

生物活性

Nadide, also known as nicotinamide adenine dinucleotide (NAD), is a vital coenzyme present in all living cells. It plays a crucial role in various biological processes, particularly in cellular metabolism and redox reactions. This article explores the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Function

NAD consists of two nucleotides linked by a pyrophosphate bond: one containing an adenine base and the other containing a nicotinamide base. It exists in two forms: the oxidized form (NAD) and the reduced form (NADH). The primary function of NAD is as an oxidizing agent in metabolic pathways, while NADH acts as a reducing agent, facilitating electron transfer during biochemical reactions .

Key Biological Roles

- Energy Metabolism : NAD is integral to cellular respiration, where it accepts electrons from substrates like glucose. This process leads to ATP production through oxidative phosphorylation in the electron transport chain .

- Redox Reactions : NAD functions as an electron carrier, cycling between its oxidized and reduced forms. This ability allows it to participate in numerous enzymatic reactions critical for maintaining cellular homeostasis .

- DNA Repair : NAD is essential for the activity of poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. Research indicates that NAD levels decline with age, impairing DNA repair capabilities and contributing to age-related diseases .

- Cell Signaling : NAD acts as a substrate for sirtuins, a family of proteins that regulate cellular health and longevity through deacetylation processes .

Therapeutic Implications

Recent studies have suggested that restoring NAD levels may have therapeutic benefits in treating age-related conditions such as diabetes, cancer, and neurodegenerative diseases. Supplementation with NAD precursors has shown promise in rejuvenating cellular functions and improving metabolic health in animal models .

Table 1: Summary of Biological Functions of this compound

| Biological Function | Description |

|---|---|

| Energy Metabolism | Acts as an electron carrier in cellular respiration |

| Redox Reactions | Participates in oxidation-reduction processes critical for metabolism |

| DNA Repair | Essential for PARP activity in DNA damage response |

| Cell Signaling | Serves as a substrate for sirtuins involved in regulating cellular health |

Case Studies

- Age-Related Decline : A study by Sinclair et al. highlighted that NAD levels decrease with age, leading to impaired PARP activity and increased DNA damage. Supplementing aging mice with NAD restored PARP function and improved overall health metrics .

- Metabolic Health : In another investigation, researchers demonstrated that increasing NAD levels through dietary supplementation improved insulin sensitivity and reduced obesity-related complications in mice .

- Neuroprotection : Research indicates that enhancing NAD availability may protect against neurodegenerative diseases by promoting neuronal survival and function .

常见问题

Basic Research Questions

Q. How should experimental designs for studying Nadide’s properties be structured to ensure validity and reproducibility?

- Methodological Answer :

-

Control Variables : Define independent/dependent variables (e.g., this compound’s concentration, environmental conditions) and control extraneous factors (e.g., temperature, pH) to isolate effects .

-

Replication : Use triplicate samples and randomized block designs to minimize bias .

-

Instrumentation : Specify equipment (e.g., HPLC for purity analysis) and calibration protocols .

-

Data Reporting : Include raw data tables with error margins (e.g., ±SD) and procedural transparency .

- Example Table :

| Variable Type | Example (this compound Study) | Control Method |

|---|---|---|

| Independent | Concentration gradient | Fixed intervals (0.1M, 0.5M, 1M) |

| Dependent | Reaction rate | Spectrophotometric measurement at 340nm |

| Controlled | Temperature | Thermostatic water bath (±0.5°C) |

Q. What gaps in existing literature on this compound should researchers prioritize to avoid redundancy?

- Methodological Answer :

- Systematic Review : Conduct a PRISMA-guided review to map existing studies, focusing on under-explored areas (e.g., this compound’s stability under extreme pH) .

- Keyword Analysis : Use tools like VOSviewer to identify trending vs. neglected themes (e.g., "this compound degradation pathways" vs. "this compound synthesis") .

- Hypothesis Generation : Formulate questions addressing gaps (e.g., "How does UV exposure affect this compound’s efficacy compared to thermal stress?") .

Advanced Research Questions

Q. How can contradictory findings about this compound’s mechanisms across studies be systematically resolved?

- Methodological Answer :

-

Meta-Analysis : Aggregate datasets from peer-reviewed studies to calculate effect sizes and heterogeneity (e.g., using RevMan or R’s metafor package) .

-

Sensitivity Testing : Re-run experiments under standardized conditions to isolate variables causing discrepancies (e.g., impurity levels in this compound batches) .

-

Cross-Validation : Compare results with alternative methods (e.g., NMR vs. mass spectrometry for structural confirmation) .

- Example Table :

| Study | This compound Purity (%) | Observed Activity | Potential Confounder |

|---|---|---|---|

| A (2022) | 98.5 | High catalytic efficiency | Uncontrolled humidity |

| B (2023) | 92.0 | Reduced activity | Impurities from synthesis method |

Q. What interdisciplinary approaches enhance the study of this compound’s interactions in complex systems?

- Methodological Answer :

- Computational Modeling : Use molecular dynamics simulations (e.g., GROMACS) to predict this compound’s binding affinities in biological systems .

- Cross-Domain Collaboration : Integrate chemical kinetics with environmental science to assess this compound’s ecological impact (e.g., LC50 toxicity assays) .

- Mixed-Methods Design : Combine quantitative data (e.g., reaction yields) with qualitative stakeholder interviews (e.g., industrial chemists) .

Q. Methodological Considerations for Data Analysis

Q. What statistical frameworks are optimal for analyzing non-linear relationships in this compound datasets?

- Methodological Answer :

- Non-Parametric Tests : Apply Kruskal-Wallis for non-normal distributions (e.g., enzyme inhibition data) .

- Machine Learning : Train regression models (e.g., random forests) to predict this compound’s behavior under untested conditions .

- Uncertainty Quantification : Report confidence intervals and Monte Carlo simulations for risk assessment .

Q. Ethical and Logistical Guidelines

Q. How can researchers ensure ethical compliance when studying this compound’s applications in biological systems?

- Methodological Answer :

- Institutional Approval : Obtain IRB/IACUC clearance for in vivo studies, detailing this compound’s dosage and endpoints .

- Transparency : Disclose funding sources and potential conflicts of interest (e.g., patent filings related to this compound) .

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWFJGJZGIEFAR-NNYOXOHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045236 | |

| Record name | Nadide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Highly hygroscopic white solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Nicotinamide adenine dinucleotide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12312 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAD | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

752.5 mg/mL | |

| Record name | NAD | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53-84-9, 64417-72-7 | |

| Record name | NAD | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nadide [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nadide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14128 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nadide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 3-(aminocarbonyl)-1-.beta.-D-ribofuranosylpyridinium, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nadide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nadide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 5'→5' ester with 3-(aminocarbonyl)-1-β-d-ribofuranosylpyridinium hydroxide, inner salt, monolithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAD | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.0 - 142.0 °C | |

| Record name | NAD | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000902 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。